molecular formula C36H56O11 B1246332 24-epi-Pinfaensin

24-epi-Pinfaensin

Cat. No. B1246332
M. Wt: 664.8 g/mol
InChI Key: YZANFWDKMDESHV-ODKSJRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-epi-Pinfaensin is a natural product found in Rubus xanthocarpus, Trichodrymonia macrophylla, and Drymonia macrophylla with data available.

Scientific Research Applications

Discovery and Structural Analysis

The compound 24-epi-Pinfaensin was first identified as a natural product in the stems and roots of Paradrymonia macrophylla. Its structure was elucidated using 1H and 13C NMR spectroscopy, marking its discovery as an important contribution to phytochemistry (Terreaux, Maillard, Gupta, & Hostettmann, 1996).

properties

Product Name

24-epi-Pinfaensin

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-9-formyl-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C36H56O11/c1-18-9-12-36(30(44)47-29-26(42)25(41)24(40)21(16-37)46-29)14-13-33(4)19(27(36)35(18,6)45)7-8-23-31(2)15-20(39)28(43)32(3,17-38)22(31)10-11-34(23,33)5/h7,17-18,20-29,37,39-43,45H,8-16H2,1-6H3/t18-,20-,21-,22-,23-,24-,25+,26-,27-,28+,29+,31+,32-,33-,34-,35-,36+/m1/s1

InChI Key

YZANFWDKMDESHV-ODKSJRHRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

synonyms

24-epi-pinfaensin

Origin of Product

United States

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